2-[4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a pyrazine derivative with two 3,4-dimethoxyphenyl groups and an acetamide group. Pyrazines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular formula of the compound is C22H23N3O7, with an average mass of 441.434 Da and a monoisotopic mass of 441.153595 Da .Chemical Reactions Analysis
As a pyrazine derivative, this compound might undergo reactions typical for pyrazines, such as electrophilic substitution or reactions at the nitrogen atoms. The 3,4-dimethoxyphenyl and acetamide groups could also participate in various reactions .Physical And Chemical Properties Analysis
Some predicted properties of the compound include a density of 1.3±0.1 g/cm3, a boiling point of 684.25°C (adapted Stein & Brown method), and a water solubility at 25°C of 201 mg/L .Wissenschaftliche Forschungsanwendungen
- AKOS001911532 has shown promise as an anticancer agent. Research studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inducing apoptosis and inhibiting cell proliferation. Further studies are needed to explore its mechanism of action and potential clinical applications .
- Inflammation plays a crucial role in various diseases. AKOS001911532 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have explored its effects on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a therapeutic agent for inflammatory conditions .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS001911532 has been investigated for its neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and inhibit neuroinflammation. However, more preclinical and clinical studies are needed to validate its efficacy .
- AKOS001911532 exhibits antimicrobial effects against both bacteria and fungi. Researchers have studied its activity against drug-resistant strains, including MRSA (methicillin-resistant Staphylococcus aureus) and Candida species. The compound’s unique chemical structure makes it an interesting candidate for novel antimicrobial therapies .
- Cardiovascular diseases remain a global health challenge. Preliminary studies suggest that AKOS001911532 may have cardioprotective effects. It could potentially modulate blood pressure, improve endothelial function, and reduce oxidative stress. However, rigorous clinical trials are necessary to confirm these findings .
- AKOS001911532 has been investigated for its impact on metabolic pathways. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. Researchers are exploring its potential in managing conditions like diabetes and obesity .
- AKOS001911532 is part of a large compound library maintained by AKos GmbH. Researchers use chemoinformatics tools to analyze its structure–activity relationships, predict bioactivity, and design derivatives with improved properties. These efforts contribute to drug discovery and optimization .
Anticancer Properties
Anti-Inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Applications
Metabolic Disorders
Chemoinformatics and Drug Design
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-4-6-15(7-5-14)22-19(25)13-23-10-11-24(21(27)20(23)26)16-8-9-17(28-2)18(12-16)29-3/h4-12H,13H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGXJSRLBZISAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3,4-dimethoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-(p-tolyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.